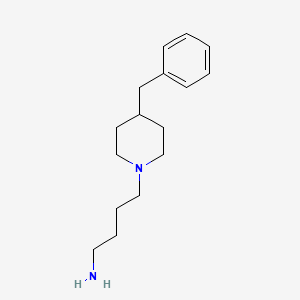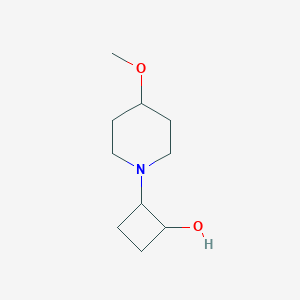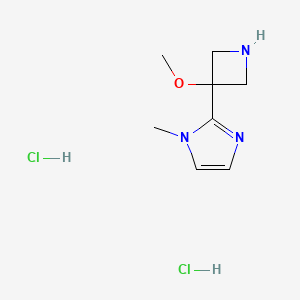![molecular formula C11H10N4O B2369081 N-[2-(3-pyridinyl)-4-pyrimidinyl]acetamide CAS No. 866143-31-9](/img/structure/B2369081.png)
N-[2-(3-pyridinyl)-4-pyrimidinyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-[2-(3-pyridinyl)-4-pyrimidinyl]acetamide” is a chemical compound. It is a derivative of pyrimidine, which is an aromatic heterocyclic organic compound similar to pyridine . Pyrimidines are known to display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Scientific Research Applications
Antimicrobial and Antibacterial Applications
- Antibacterial and Antituberculosis Activity : A study demonstrated that derivatives of N-[2-(3-pyridinyl)-4-pyrimidinyl]acetamide, specifically isoniazid clubbed pyrimidine derivatives, exhibited significant antibacterial and antituberculosis activities (Soni & Patel, 2017).
- Antifungal and Antimicrobial Efficacy : Various azolyl pyrimidinyl acetamides, including compounds with pyridinyl substitutions, showed excellent antibacterial and antifungal properties (Basha et al., 2021).
Synthesis and Molecular Structure Studies
- Crystal Structure Analysis : The crystal structure of a complex containing a metabolite of antibacterial sulfadiazine, which is similar to this compound, was studied to understand its geometric properties (Obaleye et al., 2008).
- Molecular Conformation Studies : Research on the conformation of N-(3-pyridinyl)acetamide revealed insights into its molecular structure and behavior in various solvents (Singha et al., 1998).
Additional Applications
- Anticonvulsant Activity : Some derivatives of this compound showed promising anticonvulsant activities, suggesting potential for use in treating seizures (Severina et al., 2020).
- Herbicidal Properties : Research indicated that certain compounds of the this compound series had significant inhibitory activity against weeds, suggesting potential use as a herbicide (Hai-bin, 2007).
Properties
IUPAC Name |
N-(2-pyridin-3-ylpyrimidin-4-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O/c1-8(16)14-10-4-6-13-11(15-10)9-3-2-5-12-7-9/h2-7H,1H3,(H,13,14,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDGCSDJGIFVSFZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=NC=C1)C2=CN=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)methyl]benzoic acid](/img/structure/B2368999.png)
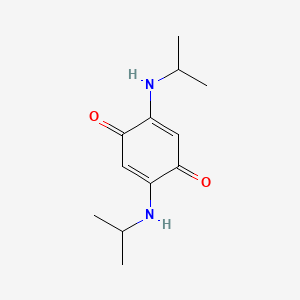
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B2369003.png)
![Butyl[1-(5-methylfuran-2-YL)ethyl]amine](/img/structure/B2369004.png)
![N-(3-chlorophenyl)-1-(3,4-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2369008.png)
![[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(2,4-dimethyl-1,3-thiazol-5-yl)methanone](/img/structure/B2369009.png)


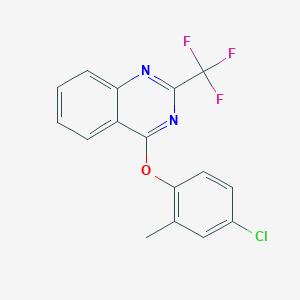
![(E)-N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2369016.png)
